molecular formula C27H38N2O B12532916 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide CAS No. 821007-61-8

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide

Cat. No.: B12532916
CAS No.: 821007-61-8
M. Wt: 406.6 g/mol
InChI Key: AJPBIERWPWHRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide (CAS 821007-61-8) is a synthetic organic compound with the molecular formula C27H38N2O and a molecular weight of 406.60 g/mol . This compound features a piperidine moiety, a critical scaffold in medicinal chemistry recognized for its prevalence in more than twenty classes of pharmaceuticals . The structure, which incorporates a diphenylpropyl chain and a tertiary amide, makes it a valuable intermediate for researchers exploring novel biologically active molecules. Piperidine derivatives are cornerstone building blocks in drug discovery due to their significant pharmacological activities . This specific compound serves as a key chemical tool for scientists working in hit-to-lead optimization and the synthesis of potential therapeutic agents. The structural motifs present in this molecule are associated with compounds that have demonstrated a range of biological activities in research settings. For instance, related piperidine-based structures have been investigated as 5-HT2A receptor inverse agonists with potential as antipsychotic agents , and as inhibitors of protein complexes like the NLRP3 inflammasome for inflammatory diseases . Furthermore, piperidine cores are frequently utilized in the development of inhibitors for various targets, such as potassium channel function . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for direct human diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

CAS No.

821007-61-8

Molecular Formula

C27H38N2O

Molecular Weight

406.6 g/mol

IUPAC Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide

InChI

InChI=1S/C27H38N2O/c1-27(2,3)21-26(30)28(4)24-15-18-29(19-16-24)20-17-25(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,24-25H,15-21H2,1-4H3

InChI Key

AJPBIERWPWHRHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Considerations

A comprehensive retrosynthetic analysis reveals several potential disconnections for synthesizing the target molecule. The most strategic disconnections include:

  • Amide bond disconnection, leading to N-methyl-4-amino-1-(3,3-diphenylpropyl)piperidine and 3,3-trimethylbutanoic acid
  • Piperidine N1 alkylation disconnection, leading to N-[piperidin-4-yl]-N,3,3-trimethylbutanamide and 3,3-diphenylpropyl halide
  • Dual disconnection approach, providing simpler building blocks for convergent synthesis

Key Building Blocks

The preparation relies on several key building blocks:

Table 1: Key Building Blocks for Synthesis

Building Block Structure Function Commercial Availability
tert-Butyl piperidin-4-ylcarbamate Boc-protected 4-aminopiperidine Core piperidine structure Commercially available
3,3-Diphenylpropyl halide Diphenylmethine with alkyl halide N1-alkylation agent Can be prepared from diphenylmethane
3,3-Trimethylbutanoic acid t-Butylacetic acid Amide component Commercially available
N,3,3-Trimethylbutanamide N-methylated derivative of t-butylacetic acid Reference compound for amide formation Can be synthesized

Synthetic Route A: Amide Formation Followed by N-Alkylation

This route begins with the formation of the N-methyl-3,3-trimethylbutanamide group at the piperidine C4 position, followed by N-alkylation at the piperidine N1 position.

Step 1: N-Methylation of tert-Butyl piperidin-4-ylcarbamate

The first step involves N-methylation of the carbamate nitrogen in tert-butyl piperidin-4-ylcarbamate. This selective methylation can be achieved using methyl iodide under basic conditions.

Reaction conditions:

  • Reagent: Methyl iodide (1.2 eq)
  • Base: Potassium carbonate (2.0 eq)
  • Solvent: DMF
  • Temperature: 0°C to room temperature
  • Time: 12 hours
  • Expected yield: 85-95%

Step 2: Amide Formation with 3,3-Trimethylbutanoic acid

The N-methylated carbamate is coupled with 3,3-trimethylbutanoic acid to form the amide bond.

Reaction conditions:

  • Coupling reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 6-8 hours
  • Expected yield: 80-90%

Step 3: Boc Deprotection

The Boc protecting group is removed using trifluoroacetic acid to yield N-[piperidin-4-yl]-N,3,3-trimethylbutanamide.

Reaction conditions:

  • Reagent: Trifluoroacetic acid (excess)
  • Solvent: Dichloromethane
  • Temperature: Room temperature
  • Time: 2-4 hours
  • Expected yield: 90-95%

Step 4: N-Alkylation with 3,3-Diphenylpropyl Bromide

The final step involves alkylation of the piperidine nitrogen with 3,3-diphenylpropyl bromide.

Reaction conditions:

  • Alkylating agent: 3,3-Diphenylpropyl bromide (1.2 eq)
  • Base: Potassium carbonate (2.5 eq) or cesium carbonate (1.5 eq)
  • Solvent: DMF or acetonitrile
  • Temperature: 60-80°C
  • Time: 12-24 hours
  • Expected yield: 75-85%

Table 2: Optimization of N-Alkylation Conditions

Entry Base Solvent Additive Temperature (°C) Time (h) Expected Yield (%)
1 K₂CO₃ DMF KI 80 24 80-85
2 Cs₂CO₃ Acetonitrile KI Reflux 16 85-90
3 DIPEA DMF - 80 24 70-80
4 NaH DMF - rt 12 75-85
5 DBU Acetonitrile - Reflux 12 75-80

Synthetic Route B: N-Alkylation Followed by Amide Formation

This alternative route begins with N-alkylation of the piperidine nitrogen, followed by functionalization at the C4 position.

Step 1: N-Alkylation of tert-Butyl piperidin-4-ylcarbamate

The Boc-protected 4-aminopiperidine is alkylated at the piperidine nitrogen using 3,3-diphenylpropyl bromide.

Reaction conditions:

  • Alkylating agent: 3,3-Diphenylpropyl bromide (1.2 eq)
  • Base: Potassium carbonate (2.5 eq)
  • Solvent: DMF
  • Temperature: 60-80°C
  • Time: 12-24 hours
  • Expected yield: 80-90%

Similar reaction conditions have been reported for alkylating tert-butyl piperidin-4-ylcarbamate with other alkyl halides, such as 4-(trifluoromethyl)pyridin-2-yl bromide, providing precedent for this transformation.

Step 2: N-Methylation of the Carbamate

The N-alkylated intermediate undergoes N-methylation at the carbamate nitrogen.

Reaction conditions:

  • Methylating agent: Methyl iodide (1.2 eq)
  • Base: Sodium hydride (1.2 eq)
  • Solvent: THF
  • Temperature: 0°C to room temperature
  • Time: 12 hours
  • Expected yield: 80-90%

Step 3: Boc Deprotection and Amide Formation

The N-methylated carbamate is deprotected and coupled with 3,3-trimethylbutanoic acid in a two-step sequence.

Reaction conditions for Boc deprotection:

  • Reagent: Trifluoroacetic acid (excess)
  • Solvent: Dichloromethane
  • Temperature: Room temperature
  • Time: 2-4 hours
  • Expected yield: 90-95%

Reaction conditions for amide formation:

  • Coupling reagents: HATU (1.2 eq), DIPEA (2.5 eq)
  • Solvent: DMF
  • Temperature: Room temperature
  • Time: 6 hours
  • Expected yield: 85-90%

Table 3: Optimization of Amide Formation Conditions

Entry Coupling Reagents Solvent Temperature (°C) Time (h) Expected Yield (%)
1 EDC/HOBt/DIPEA DCM rt 8 80-85
2 HATU/DIPEA DMF rt 6 85-90
3 T3P/TEA Ethyl acetate rt 6 80-90
4 SOCl₂ then TEA DCM 0 to rt 4 75-85
5 PyBOP/DIPEA DCM rt 8 80-90

Convergent Synthetic Approach

A more convergent approach involves preparing key building blocks separately and then assembling them in the final steps.

Preparation of 1-(3,3-Diphenylpropyl)piperidine-4-one

Reaction conditions:

  • Starting materials: 4-piperidone hydrochloride, 3,3-diphenylpropyl bromide
  • Base: Potassium carbonate (2.5 eq)
  • Solvent: DMF
  • Temperature: 60-80°C
  • Time: 12-24 hours
  • Expected yield: 80-90%

Preparation of N-Methyl-3,3-trimethylbutanamide

This building block can be prepared from 3,3-trimethylbutanoic acid (also known as t-butylacetic acid) and methylamine.

Reaction conditions:

  • Starting materials: 3,3-Trimethylbutanoic acid, methylamine (40% in water)
  • Coupling reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 6-8 hours
  • Expected yield: 85-95%

Similar N,N-dimethylisovaleramide (N,N,3-trimethylbutanamide) has been prepared using standard amide formation protocols and is well-characterized.

Final Assembly via Reductive Amination

The final step involves reductive amination between 1-(3,3-diphenylpropyl)piperidine-4-one and N-methyl-3,3-trimethylbutanamide.

Reaction conditions:

  • Reducing agent: Sodium cyanoborohydride (1.5 eq)
  • Acid catalyst: Acetic acid (catalytic)
  • Solvent: Methanol
  • Temperature: Room temperature
  • Time: 24-48 hours
  • Expected yield: 60-70%

This convergent approach offers advantages in terms of flexibility and potential for parallel synthesis of analogs.

Purification and Characterization

Purification Strategies

Effective purification is crucial for obtaining the target compound in high purity.

Table 4: Purification Methods for this compound

Method Conditions Advantages Limitations
Column Chromatography Silica gel, EtOAc/Hexane (1:3 to 1:1) or DCM/MeOH (95:5) High purity, versatile Time-consuming, solvent-intensive
Recrystallization EtOH/water or acetone/hexane High purity, scalable Yield loss, solvent-dependent
Preparative HPLC C18 column, water/acetonitrile gradient with 0.1% formic acid Very high purity Expensive, low throughput
Acid-Base Extraction Acidification with HCl, extraction with DCM, basification with NaOH, re-extraction Simple, scalable Limited selectivity

Characterization Data

The final product can be characterized using various analytical techniques:

Table 5: Expected Characterization Data for this compound

Technique Expected Results
1H NMR Aromatic protons (10H, m, 7.10-7.35 ppm), piperidine ring protons (8H, complex pattern), N-CH3 (3H, s, ~2.8 ppm), t-butyl protons (9H, s, ~0.9 ppm), methylene protons (complex pattern)
13C NMR Carbonyl carbon (~175 ppm), aromatic carbons (125-145 ppm), piperidine ring carbons (25-55 ppm), t-butyl carbons (~30 ppm), methylene carbons (25-40 ppm)
Mass Spectrometry M+ at m/z 406, major fragments at m/z 167 (diphenylpropyl), 112 (piperidinyl)
IR Amide C=O stretch (1630-1650 cm-1), C-H stretches (2850-3000 cm-1), C=C aromatic (1450-1600 cm-1)
Elemental Analysis C: 79.76%, H: 9.42%, N: 6.89%, O: 3.94%
HPLC Purity >98% (C18 column, water/acetonitrile gradient with 0.1% formic acid)

Special Considerations and Challenges

Selectivity Challenges

A significant challenge in the synthesis is achieving selective N-methylation of the carbamate nitrogen without alkylating the piperidine nitrogen. This selectivity can be controlled through careful choice of base, solvent, and temperature.

Stability Concerns

The target compound contains an amide bond that can undergo hydrolysis under acidic or basic conditions. Special care must be taken during purification and storage to maintain the integrity of the molecule.

Scale-Up Considerations

When scaling up the synthesis, several factors must be considered:

Table 6: Scale-Up Considerations

Challenge Solution
Heat generation during exothermic steps Controlled addition of reagents, efficient cooling systems
Solvent volumes Optimization to reduce solvent usage, consideration of solvent recycling
Purification methodology Transition from chromatography to recrystallization or extraction methods
Safety considerations Risk assessment for handling larger quantities of reactive materials

Comparative Analysis of Synthetic Routes

Each synthetic route offers distinct advantages and limitations that should be considered based on specific requirements:

Table 7: Comparison of Synthetic Routes

Aspect Route A (Amide First) Route B (Alkylation First) Convergent Approach
Number of Steps 4 4 3 (after building block preparation)
Overall Expected Yield 50-65% 55-70% 40-55%
Selectivity Control Good Very good Excellent
Scalability Moderate Good Excellent
Flexibility for Analogs Limited Moderate Excellent
Purification Complexity Moderate Moderate Higher
Key Advantage Direct approach Better N-selectivity Parallel synthesis potential
Key Limitation Selectivity challenges More reactive intermediates Requires more starting materials

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antidepressant Effects : Some derivatives of diphenylpropylamines have shown promise in treating depression by modulating neurotransmitter systems .
  • Analgesic Properties : The compound may possess analgesic effects, potentially offering new avenues for pain management therapies .

Neuropharmacology

The piperidine structure is often associated with neuroactive compounds. Studies suggest that N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide could influence dopaminergic and serotonergic pathways, making it a candidate for research into treatments for neurodegenerative diseases and mood disorders .

Potential in Drug Development

The unique structure of this compound positions it well for development into new pharmaceuticals. Its ability to interact with multiple biological targets suggests potential applications in:

  • Mental Health Disorders : Targeting serotonin and dopamine receptors could lead to advancements in treating anxiety and depression.
  • Chronic Pain Management : By exploring its analgesic properties further, researchers may develop effective pain relief medications.

Mechanism of Action

The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects on Activity :
    • The introduction of a 2-hydroxyguanidine group (Compound 4n) in place of the methylamide increased activity by ~80% (log(1/IC₅₀) from 0.904 to 1.698), suggesting enhanced hydrogen-bonding interactions with the target receptor .
    • Replacement of the 4-(methylsulfonyl)phenyl group with five-membered heterocycles (e.g., pyrrole in compound 19n) showed mixed results, with most analogues failing to improve activity, indicating the sulfonyl group’s critical role in binding .
  • Impact of Chain Length :
    • The hexanamide derivative (MW 406.6 g/mol) shares the diphenylpropyl-piperidine core but lacks the sulfonylphenyl group. Its absence of reported activity underscores the necessity of the sulfonyl moiety for CCR5 antagonism .
  • Metabolic Considerations :
    • Analogues containing 3,3-diphenylpropyl groups (e.g., in ) are prone to metabolic oxidation, forming reactive isocyanate intermediates, which may limit their in vivo stability compared to compounds with bulkier or more stable substituents .

Physicochemical Properties

  • Solubility :
    • The cyclopropylpyridazine analogue () introduces aromatic heterocycles, which may improve aqueous solubility relative to purely phenyl-substituted derivatives .

Pharmacological Potential

  • CCR5 Antagonism: The diphenylpropyl-piperidine scaffold is a known pharmacophore for CCR5 antagonists.
  • Synthetic Versatility :
    • Derivatives synthesized via Ugi reactions () demonstrate the scaffold’s adaptability for introducing diverse functional groups, though biological optimization remains challenging .

Biological Activity

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H36N2OC_{26}H_{36}N_2O, with a molecular weight of approximately 420.58 g/mol. The compound features a piperidine ring substituted with a diphenylpropyl group and a trimethylbutanamide moiety.

PropertyValue
Molecular FormulaC26H36N2OC_{26}H_{36}N_2O
Molecular Weight420.58 g/mol
Chemical ClassPiperidine Derivative

Research indicates that this compound exhibits significant biological activity through various mechanisms. It has been studied for its potential as a kinase inhibitor , which may lead to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. The precise mechanisms involve modulation of receptor activity and inhibition of specific signaling pathways critical for cellular function.

Pharmacological Studies

Several pharmacological studies have evaluated the compound's effects on various biological targets:

  • Antagonistic Activity : Initial studies suggest that this compound may act as an antagonist at certain receptors, potentially influencing pain pathways and mood regulation.
  • Kinase Inhibition : Its role as a kinase inhibitor has been highlighted in studies focusing on cancer cell lines, showing promise in inhibiting tumor growth through specific kinase pathways.
  • Neuroprotective Effects : Animal models have demonstrated that the compound may exert neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., breast and prostate cancer) revealed that this compound effectively inhibited cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
Breast Cancer15
Prostate Cancer20

Study 2: Neuroprotective Effects

In a neuroprotection study using a mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

Treatment GroupCognitive Score (Morris Water Maze)
Control45 seconds
Compound Treated30 seconds

Synthesis

The synthesis of this compound can be achieved through multi-step synthetic routes involving the reaction of piperidine derivatives with appropriate alkylating agents. The complexity of its structure allows for various modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Q & A

Q. What are the key synthetic challenges in preparing N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide, and how can they be addressed methodologically?

Answer: The synthesis involves multi-step reactions, including piperidine functionalization, diphenylpropyl group attachment, and amide bond formation. Key challenges include:

  • Steric hindrance during diphenylpropyl group coupling to the piperidine ring, which can reduce yields. This is mitigated using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under controlled temperatures (60–80°C) .
  • Amide bond stability : Competitive side reactions (e.g., hydrolysis) require anhydrous conditions and reagents like EDCI/HOBt for efficient coupling .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical due to polar byproducts. Recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm piperidine ring substitution patterns and amide bond formation. Key signals include piperidine H-4 (δ ~2.8 ppm, multiplet) and amide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 497.32) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of diphenylpropyl and trimethylbutanamide groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound in biological systems?

Answer:

  • Analog Synthesis : Modify functional groups (e.g., replace diphenylpropyl with alkyl chains or alter the piperidine substituents) to assess steric/electronic effects .
  • Biological Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination .
    • Receptor Binding : Radioligand displacement assays (e.g., for dopamine or opioid receptors) quantify affinity (Ki_i) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and guide analog design .

Q. What strategies resolve contradictions in pharmacological data across studies involving this compound?

Answer:

  • Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, and cell lines) to minimize variability .
  • Metabolic Stability Testing : Compare liver microsome half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and report normalized % activity ± SEM across replicates .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Answer:

  • Stepwise Monitoring : Use TLC or LC-MS after each step to identify incomplete reactions .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance diphenylpropyl group solubility during coupling .

Methodological Considerations Table

Parameter Recommendation Evidence Source
Amide Bond FormationEDCI/HOBt in DCM, 0°C to RT, 12h
PurificationSilica gel chromatography (EtOAc/hexane)
Enzymatic AssayspH 7.4, 37°C, 1% DMSO carrier
Computational ModelingAutoDock Vina with AMBER force field

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.